2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been found to interact with various targets such as the filamentous temperature-sensitive protein z (ftsz) which is a key functional protein in bacterial cell division .
Mode of Action
For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein involved in cell division .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acylation: The indole derivative is then acylated using acetic anhydride to introduce the acetamide group.
Attachment of the Piperidine Moiety: The final step involves the reaction of the acetamide derivative with 3-(piperidin-1-yl)propylamine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-[3-(piperidin-1-yl)propyl]acetamide.
Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)propyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-N-(3-(piperidin-1-yl)propyl)acetamide
- 2-(1-methyl-1H-indol-3-yl)-N-(3-(piperidin-1-yl)propyl)acetamide
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide is unique due to the presence of the oxo group at the 2-position of the acetamide moiety, which enhances its binding affinity to the colchicine binding site on tubulin, making it a more potent inhibitor of tubulin polymerization compared to its analogs .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21-14)18(23)19(24)20-10-7-13-22-11-5-2-6-12-22/h3-4,8-9,21H,2,5-7,10-13H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNOWWTNGFYGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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